molecular formula C67H93N15O11 B15141307 H-D-Lys-D-Leu-D-Phe-D-Arg-D-1Nal-D-Gln-D-Ala-D-Lys-D-1Nal-OH

H-D-Lys-D-Leu-D-Phe-D-Arg-D-1Nal-D-Gln-D-Ala-D-Lys-D-1Nal-OH

Cat. No.: B15141307
M. Wt: 1284.5 g/mol
InChI Key: YSPFONMJJGFGKC-KGEOJHTKSA-N
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Description

The compound H-D-Lys-D-Leu-D-Phe-D-Arg-D-1Nal-D-Gln-D-Ala-D-Lys-D-1Nal-OH is a synthetic peptide composed of ten amino acids Each amino acid in this peptide is in the D-configuration, which is the mirror image of the naturally occurring L-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Lys-D-Leu-D-Phe-D-Arg-D-1Nal-D-Gln-D-Ala-D-Lys-D-1Nal-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of D-amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first D-amino acid (D-1Nal) is attached to the resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next D-amino acid (D-Lys) is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: Steps 2 are repeated for each subsequent D-amino acid in the sequence.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield. Additionally, large-scale purification techniques such as preparative HPLC are employed to obtain the desired peptide in high purity.

Chemical Reactions Analysis

Types of Reactions

H-D-Lys-D-Leu-D-Phe-D-Arg-D-1Nal-D-Gln-D-Ala-D-Lys-D-1Nal-OH: can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the side chains of amino acids like D-Met (if present).

    Reduction: Disulfide bonds (if any) within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Standard SPPS reagents such as DIC and HOBt.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation may result in sulfoxides or sulfones, while reduction will yield free thiols.

Scientific Research Applications

H-D-Lys-D-Leu-D-Phe-D-Arg-D-1Nal-D-Gln-D-Ala-D-Lys-D-1Nal-OH: has several scientific research applications:

    Medicinal Chemistry: This peptide can be used as a model compound to study peptide-based drug design and delivery.

    Biochemistry: It serves as a tool to investigate protein-protein interactions and enzyme-substrate specificity.

    Pharmacology: The peptide can be used in the development of new therapeutic agents, particularly in targeting specific receptors or enzymes.

    Industrial Applications: It may be utilized in the production of bioadhesives or as a component in biomaterials.

Mechanism of Action

The mechanism of action of H-D-Lys-D-Leu-D-Phe-D-Arg-D-1Nal-D-Gln-D-Ala-D-Lys-D-1Nal-OH depends on its specific application. Generally, peptides exert their effects by binding to specific molecular targets such as receptors, enzymes, or other proteins. This binding can modulate the activity of the target, leading to a biological response. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    H-D-Lys-D-Leu-D-Phe-D-Arg-D-1Nal-D-Gln-D-Ala-D-Lys-D-1Nal-NH₂: Similar structure but with an amide group at the C-terminus.

    H-D-Lys-D-Leu-D-Phe-D-Arg-D-1Nal-D-Gln-D-Ala-D-Lys-D-1Nal-OCH₃: Similar structure but with a methoxy group at the C-terminus.

Uniqueness

H-D-Lys-D-Leu-D-Phe-D-Arg-D-1Nal-D-Gln-D-Ala-D-Lys-D-1Nal-OH: is unique due to its specific sequence of D-amino acids, which can confer resistance to enzymatic degradation compared to peptides composed of L-amino acids. This property makes it particularly valuable in therapeutic applications where stability is crucial.

Properties

Molecular Formula

C67H93N15O11

Molecular Weight

1284.5 g/mol

IUPAC Name

(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-naphthalen-1-ylpropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-naphthalen-1-ylpropanoic acid

InChI

InChI=1S/C67H93N15O11/c1-40(2)36-53(79-59(85)49(70)28-11-13-33-68)63(89)80-54(37-42-18-5-4-6-19-42)64(90)77-51(30-17-35-74-67(72)73)61(87)81-55(38-45-24-15-22-43-20-7-9-26-47(43)45)65(91)78-52(31-32-57(71)83)60(86)75-41(3)58(84)76-50(29-12-14-34-69)62(88)82-56(66(92)93)39-46-25-16-23-44-21-8-10-27-48(44)46/h4-10,15-16,18-27,40-41,49-56H,11-14,17,28-39,68-70H2,1-3H3,(H2,71,83)(H,75,86)(H,76,84)(H,77,90)(H,78,91)(H,79,85)(H,80,89)(H,81,87)(H,82,88)(H,92,93)(H4,72,73,74)/t41-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1

InChI Key

YSPFONMJJGFGKC-KGEOJHTKSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC1=CC=CC2=CC=CC=C21)C(=O)O)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](CC3=CC=CC4=CC=CC=C43)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC3=CC=CC=C32)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC5=CC=CC=C54)C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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